molecular formula C16H18O2 B583757 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5(Tolterodine Impurity) CAS No. 1346605-35-3

2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5(Tolterodine Impurity)

Cat. No.: B583757
CAS No.: 1346605-35-3
M. Wt: 247.349
InChI Key: MJPIYYRDVSLOME-BEHIUOGBSA-N
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Description

2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, also known as Tolterodine Impurity, is a labeled analogue of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. This compound is an impurity of Tolterodine, a medication used to treat overactive bladder. The molecular formula of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is C16H13D5O2, and it has a molecular weight of 247.34.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 involves the incorporation of deuterium atoms into the structure of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is used in various scientific research applications, including:

    Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and pathways.

    Biology: It is used in metabolic studies to trace the fate of Tolterodine and its metabolites.

    Medicine: It helps in the development and validation of analytical methods for the quantification of Tolterodine and its impurities.

    Industry: It is used in quality control and assurance processes to ensure the purity and efficacy of Tolterodine

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is related to its role as an impurity of Tolterodine. Tolterodine acts as a competitive antagonist of muscarinic receptors, which are involved in bladder contraction. By blocking these receptors, Tolterodine reduces bladder contractions and helps manage overactive bladder symptoms. The labeled analogue, 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5, is used to study the pharmacokinetics and metabolism of Tolterodine.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methyl-γ-phenylbenzenepropanol: The non-deuterated analogue of 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5.

    Tolterodine: The parent compound used to treat overactive bladder.

    Fesoterodine: Another medication used to treat overactive bladder, similar in structure and function to Tolterodine

Uniqueness

2-Hydroxy-5-methyl-γ-phenylbenzenepropanol-d5 is unique due to the incorporation of deuterium atoms, which makes it valuable for tracing and studying the metabolic pathways of Tolterodine. This isotopic labeling provides insights into the pharmacokinetics and dynamics of the parent compound, aiding in the development of more effective and safer medications.

Properties

CAS No.

1346605-35-3

Molecular Formula

C16H18O2

Molecular Weight

247.349

IUPAC Name

4-methyl-2-(1,2,2,3,3-pentadeuterio-3-hydroxy-1-phenylpropyl)phenol

InChI

InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3/i9D2,10D2,14D

InChI Key

MJPIYYRDVSLOME-BEHIUOGBSA-N

SMILES

CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2

Synonyms

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol-d5;  3-(2-Hydroxy-5-methylphenyl)-_x000B_3-phenylpropanol-d5; 

Origin of Product

United States

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